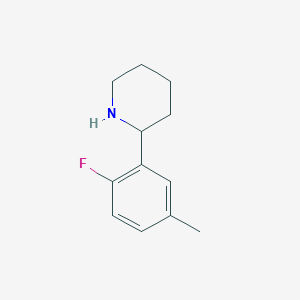

2-(2-Fluoro-5-methylphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-9-5-6-11(13)10(8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |

InChI Key |

KBVNIKFUSURZHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Fluoro 5 Methylphenyl Piperidine and Analogues

General Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring can be accomplished through a multitude of synthetic pathways, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. Key general strategies include reductive amination, various cyclization (annulation) approaches, and the hydrogenation of pyridine (B92270) precursors. nih.gov

Reductive amination is a widely employed method for forming C-N bonds and is adaptable to piperidine synthesis. nih.gov The process typically involves the condensation of an amine with a diketone or a keto-aldehyde, or the reaction of a primary amine with two moles of an α,β-unsaturated aldehyde or ketone, followed by cyclization and reduction. A common variation is the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ. nih.gov

Historically, reagents like sodium cyanoborohydride (NaCNBH3) were used, but less toxic alternatives such as borane-pyridine complex (BAP) have proven superior for the reductive amination of secondary amines like piperidines, eliminating nitrile impurities and improving yields. acs.org More advanced protocols utilize catalytic systems. For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a key reagent facilitates the formation, reduction, and cyclization of an intermediate imine to yield the piperidine ring. nih.gov

Table 1: Selected Reductive Amination Reagents for Piperidine Synthesis

| Reagent/Catalyst System | Precursors | Key Features |

|---|---|---|

| Borane-Pyridine Complex (BAP) | Aldehydes, secondary amines | Less toxic alternative to NaCNBH3; compatible with protic and aprotic solvents. acs.org |

| Iron Complex / Phenylsilane | ϖ-amino fatty acids | Catalytic method; promotes imine formation, reduction, and cyclization cascade. nih.gov |

| Ruthenium Catalysis / Hydrosilane | Dialdehydes, amines | Enables double reductive aminations to access tertiary amines and piperidine derivatives. nih.gov |

Intramolecular Cyclization (Annulation) Approaches

Intramolecular cyclization strategies rely on a single precursor molecule that contains both the nitrogen atom and a reactive functional group, which react to form a new C-N or C-C bond, thereby closing the ring. nih.gov These approaches are powerful for controlling stereochemistry.

A variety of methods fall under this category, including:

Metal-catalyzed cyclization : Transition metals like rhodium can catalyze the intramolecular hydroamination of substrates such as 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines. dicp.ac.cn

Radical-mediated cyclization : Radical reactions can initiate ring closure. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a pathway to 2,4-disubstituted piperidines. dicp.ac.cn

Reductive Hydroamination/Cyclization : This cascade reaction can be initiated on alkynes, where an acid-mediated functionalization forms an enamine and then an iminium ion, which is subsequently reduced to the piperidine. nih.gov

Intermolecular approaches construct the piperidine ring by bringing together two or more separate components in a cycloaddition or annulation reaction. nih.gov These methods are highly convergent and allow for significant structural diversity.

Common strategies include:

[5+1] Annulation : This approach combines a five-atom component with a one-atom component. A notable example is the hydrogen borrowing [5+1] annulation, where an iridium(III)-catalyzed cascade involves sequential oxidation, intermolecular amination, intramolecular amination, and imine reduction to form two new C-N bonds. nih.gov

[3+3] Cycloaddition : In this strategy, two three-atom fragments are joined. Piperidine can itself act as a mediator in the [3+3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to create complex fused pyridine systems. nih.gov

In these methods, an alkene moiety within the precursor serves as the key reactive site for ring formation. This approach allows for the difunctionalization of the double bond while simultaneously constructing the heterocyclic ring. nih.gov

Examples of alkene cyclization include:

Wacker-type Aerobic Oxidative Cyclization : A base-free palladium catalyst system can be used for the oxidative cyclization of alkenes tethered to a nitrogen nucleophile, providing access to piperidines. dicp.ac.cn

Palladium-Catalyzed Enantioselective Aminochlorination : Chiral piperidines can be synthesized with excellent enantioselectivity via a 6-endo cyclization, where a palladium catalyst and a chiral pyridine-oxazoline (Pyox) ligand mediate the reaction. dicp.ac.cn

Gold-Catalyzed Oxidative Amination : A gold(I) complex can catalyze the amination of non-activated alkenes, using an iodine(III) oxidizing agent, to form substituted piperidines. nih.gov

The catalytic hydrogenation of substituted pyridines is one of the most direct and powerful methods for synthesizing the corresponding piperidines. nih.gov This dearomatization strategy is attractive given the wide availability of functionalized pyridine starting materials. dicp.ac.cnnih.gov The primary challenge is often achieving chemoselectivity and avoiding undesired side reactions like hydrodefluorination in the case of fluorinated substrates. nih.gov

Various catalytic systems have been developed for this transformation:

Heterogeneous Catalysis : Catalysts such as platinum(IV) oxide (PtO2), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly used with hydrogen gas, often under pressure. dicp.ac.cnasianpubs.org PtO2 has been used to hydrogenate 2-fluoro pyridines in glacial acetic acid. asianpubs.org

Homogeneous Catalysis : Soluble catalysts, often based on rhodium or iridium, can offer high activity and selectivity. dicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a known method. nih.gov

Transfer Hydrogenation : Instead of hydrogen gas, a hydrogen donor like formic acid or ammonia (B1221849) borane (B79455) can be used. dicp.ac.cn Rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture is an effective method for producing various piperidines, including chiral fluoropiperidines. dicp.ac.cn

A significant advancement in this area is the development of robust methods for the hydrogenation of fluoropyridines, which are often prone to defluorination. A system using palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with a strong Brønsted acid like HCl in methanol (B129727) has proven to be a simple and effective protocol for the cis-selective hydrogenation of a broad range of fluoropyridines, including 2-aryl substituted variants. nih.govacs.org This method is tolerant of air and moisture and prevents the competing hydrodefluorination pathway. nih.gov

Table 2: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst System | Hydrogen Source | Key Features & Applications |

|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ gas | Effective for various substituted pyridines, including 2-fluoro and 2-bromo derivatives. asianpubs.org |

| Rh/C | H₂ gas | Operates at lower atmospheric pressures compared to other systems. asianpubs.org |

| Pd(OH)₂/C with HCl | H₂ gas | cis-selective hydrogenation of fluoropyridines; prevents hydrodefluorination. nih.govacs.org |

| [RhCp*Cl₂]₂ with HCOOH/NEt₃ | Formic Acid (Transfer) | Asymmetric reductive transamination of pyridinium salts to access chiral piperidines. dicp.ac.cnacs.org |

| RuCl₃·xH₂O with H₃N-BH₃ | Ammonia Borane (Transfer) | Reduces pyridines and other heterocycles in very good yields. dicp.ac.cn |

Specific Synthesis of 2-(2-Fluoro-5-methylphenyl)piperidine

While a dedicated publication detailing the synthesis of this compound was not identified in the reviewed literature, a highly plausible and scientifically supported synthetic route can be constructed based on well-established methodologies for analogous compounds. The most direct and efficient pathway involves the hydrogenation of the corresponding pyridine precursor, 2-(2-Fluoro-5-methylphenyl)pyridine.

Step 1: Synthesis of the Precursor 2-(2-Fluoro-5-methylphenyl)pyridine

The synthesis of 2-arylpyridines is a common transformation in organic chemistry. Standard cross-coupling reactions are typically employed to form the C-C bond between the pyridine ring and the aryl group. A likely method for synthesizing 2-(2-Fluoro-5-methylphenyl)pyridine would be a Suzuki or Negishi cross-coupling reaction. For example, the Negishi cross-coupling of a 2-heterocyclic organozinc reagent (derived from 2-bromopyridine) with an aryl halide (1-bromo-2-fluoro-5-methylbenzene) using a palladium catalyst like Pd₂(dba)₃ and a suitable ligand such as X-Phos would yield the desired precursor. organic-chemistry.org

Step 2: Hydrogenation to this compound

With the precursor in hand, the final step is the dearomatization of the pyridine ring. Given the presence of a fluorine atom on the phenyl ring, a method that prevents hydrodefluorination is critical. The robust protocol developed by Glorius and coworkers for the hydrogenation of fluorinated pyridines is ideally suited for this transformation. nih.govacs.org

The reaction would involve treating 2-(2-Fluoro-5-methylphenyl)pyridine with a heterogeneous palladium catalyst, specifically 20 wt% palladium(II) hydroxide on carbon (Pearlman's catalyst), under a hydrogen atmosphere. nih.govacs.org The key to the success of this reaction is the inclusion of a strong Brønsted acid, such as aqueous hydrochloric acid, in a solvent like methanol. nih.gov The acid protonates the pyridine, which facilitates the hydrogenation and suppresses the undesired defluorination side reaction. acs.org This method has been shown to be highly effective for a range of 2-aryl-5-fluoropiperidines, yielding the products in good yields and with high cis-diastereoselectivity. acs.org This established protocol provides a clear and reliable pathway to the target compound, this compound.

Reaction of 2-Fluoro-5-methylbenzyl Chloride with Piperidine

A direct approach to analogues of the target compound involves the N-alkylation of piperidine with a suitable benzyl (B1604629) halide. While a specific documented synthesis of this compound via direct C-alkylation of a piperidine precursor with 2-Fluoro-5-methylbenzyl chloride is not readily found in the surveyed literature, the principles of such a reaction would likely involve the formation of a piperidine enamine or a related nucleophile, followed by alkylation. A more common application of this type of reaction is N-alkylation, which is discussed under derivatization strategies.

Other Reported or Potential Precursors and Reagents

A prominent and well-documented method for the synthesis of 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine. In the context of this compound, the direct precursor would be 2-(2-Fluoro-5-methylphenyl)pyridine. The hydrogenation of substituted pyridines to their corresponding piperidines is a widely used transformation. nih.govresearchgate.net

The synthesis of the precursor, 2-(2-Fluoro-5-methylphenyl)pyridine, can be achieved through standard cross-coupling reactions, such as a Suzuki or Stille coupling, between a suitable pyridine derivative (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) and a corresponding boronic acid or organostannane (e.g., (2-fluoro-5-methylphenyl)boronic acid).

Catalytic hydrogenation of the pyridine ring is often carried out using heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. nih.govresearchgate.net The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity, minimizing potential side reactions such as hydrodefluorination. nih.gov

| Precursor | Reagent/Catalyst | Reaction Type |

|---|---|---|

| 2-(2-Fluoro-5-methylphenyl)pyridine | H₂, PtO₂ or Pd/C | Catalytic Hydrogenation |

| 2-Chloropyridine and (2-fluoro-5-methylphenyl)boronic acid | Palladium catalyst, base | Suzuki Coupling (to form precursor) |

Stereoselective Synthesis and Diastereomeric Control

The synthesis of specific stereoisomers of this compound is of significant interest, as different enantiomers and diastereomers can exhibit distinct biological activities.

Enantioselective Approaches in Fluorinated Piperidine Synthesis

Enantioselective synthesis of 2-arylpiperidines can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or kinetic resolution. nih.govrsc.orghilarispublisher.com One powerful method is the asymmetric hydrogenation of the corresponding 2-arylpyridine or a related unsaturated precursor using a chiral transition metal catalyst. Chiral iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of pyridinium salts, affording enantioenriched piperidines. hilarispublisher.com

Another approach involves the kinetic resolution of a racemic mixture of this compound. This can be accomplished using a chiral base to selectively deprotonate one enantiomer, which can then be functionalized, allowing for the separation of the unreacted, enantioenriched enantiomer. nih.govasianpubs.org

| Catalyst Type | Ligand Example | Typical Application |

|---|---|---|

| Iridium-based | Chiral Phosphine-Oxazoline Ligands | Asymmetric Hydrogenation of Pyridinium Salts |

| Rhodium-based | Chiral Bisphosphine Ligands (e.g., BINAP) | Asymmetric Hydrogenation of Unsaturated Precursors |

Diastereoselective Methods in Piperidine Synthesis

When additional stereocenters are present in the molecule, controlling the diastereoselectivity of the synthesis becomes crucial. Diastereoselective methods often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

For instance, the reduction of a 2-(2-fluoro-5-methylphenyl)-tetrahydropyridine intermediate can proceed with high diastereoselectivity depending on the reducing agent and the steric environment of the double bond. nih.gov Directed hydrogenation, where a functional group on the substrate coordinates to the catalyst and directs the approach of hydrogen from a specific face, is a common strategy to achieve high diastereoselectivity.

Derivatization Strategies for this compound

The secondary amine of the piperidine ring in this compound provides a convenient handle for further functionalization, allowing for the synthesis of a diverse range of analogues.

Modification at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring can be readily modified through N-alkylation or N-acylation reactions.

N-Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other electrophilic alkylating agents. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

N-Acylation: Acylation of the piperidine nitrogen can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

| Derivatization Type | Reagent Class | Example Reagent | Functional Group Introduced |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | N-Methyl |

| N-Alkylation | Benzyl Halide | Benzyl Bromide | N-Benzyl |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Acetyl |

Functionalization of the Phenyl Ring

The functionalization of the pre-formed phenyl ring in 2-arylpiperidines is a key strategy for creating diverse analogues. organic-chemistry.org Efficient methods for selective functionalization are crucial, as it is often more economical to modify an existing aromatic ring than to construct it from scratch. organic-chemistry.org

Common strategies for functionalizing aromatic rings that can be applied to the this compound scaffold include electrophilic aromatic substitution and transition-metal-mediated cross-coupling reactions. organic-chemistry.org For instance, halogenation reactions can introduce bromine or chlorine atoms onto the phenyl ring, which can then serve as handles for further modifications. organic-chemistry.org Palladium-mediated cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents. organic-chemistry.org

Direct alkylation of an unfunctionalized aromatic ring is another approach, although it can sometimes be limited by rearrangement reactions under Lewis acid conditions. organic-chemistry.org However, newer catalytic systems, such as those using gold catalysts, have shown promise in mediating the direct alkylation of aromatic rings with linear chains without rearrangement. organic-chemistry.org

The table below summarizes common methods for phenyl ring functionalization applicable to 2-arylpiperidine scaffolds.

| Functionalization Method | Reagents/Catalysts | Type of Bond Formed | Potential Application |

| Halogenation | NBS, NCS, Br₂, Cl₂ | C-Halogen | Precursor for cross-coupling |

| Nitration | HNO₃, H₂SO₄ | C-NO₂ | Can be reduced to an amino group |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | C-C (Aryl-Aryl) | Introduction of new aryl groups |

| Heck Coupling | Alkene, Pd catalyst | C-C (Aryl-Vinyl) | Introduction of vinyl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N (Aryl-Amine) | Introduction of amino groups |

| Direct Alkylation | Alkyl triflate, Au catalyst | C-C (Aryl-Alkyl) | Introduction of alkyl chains |

This table is generated based on general synthetic methodologies for aromatic ring functionalization. organic-chemistry.org

Introduction of Additional Fluorine Atoms

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, bioavailability, and receptor binding affinity. mdpi.comnih.gov Introducing additional fluorine atoms into the this compound structure can be achieved through various modern synthetic methods.

Recent strategies for introducing fluorine-containing groups include direct radical or transition metal-catalyzed C-H fluorination, which can be applied to (hetero)aromatic substrates. nih.gov While these methods can be powerful for late-stage functionalization, they may sometimes face challenges with regioselectivity. nih.gov Another approach is the decarboxylative strategy, which allows for the introduction of fluorine-containing substituents and is applicable to sp³-rich saturated ring systems. nih.gov

Electrophilic addition of fluorine-containing groups to carbon-carbon double or triple bonds is a classical approach, with newer radical and transition metal-catalyzed versions being developed. nih.gov The synthesis of fluorinated building blocks remains a dominant approach in drug discovery, providing versatile intermediates for constructing more complex fluorinated molecules. nih.gov

The following table outlines several methods for introducing fluorine atoms.

| Fluorination Method | Fluorinating Agent | Substrate Type | Key Features |

| Nucleophilic Fluorination | Fluoride (B91410) anion (e.g., KF, CsF) | Alkyl halides/sulfonates | Common for aliphatic systems |

| Deoxyfluorination | DAST, Deoxo-Fluor® | Alcohols, Aldehydes, Ketones | Converts C-OH to C-F |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatics, enolates | Adds F⁺ to nucleophilic centers |

| C-H Fluorination | Transition metal catalysts | Aromatic C-H bonds | Late-stage functionalization |

| Decarboxylative Fluorination | Silver fluoride, etc. | Carboxylic acids | Introduces fluorine via decarboxylation |

This table is based on general methods for the synthesis of organofluorine compounds. nih.govresearchgate.net

Radiosynthesis for Imaging Probes (e.g., using ¹⁸F-fluorine)

The development of positron emission tomography (PET) imaging agents requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the target molecule. The relatively long half-life of ¹⁸F (109.7 minutes) makes it suitable for multi-step radiosynthesis and longer PET scan sessions. nih.gov The radiosynthesis of ¹⁸F-labeled analogues of this compound can provide valuable tools for in vivo imaging studies.

A common method for introducing ¹⁸F is through nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride is reacted with a precursor molecule containing a suitable leaving group (e.g., tosylate, nosylate, or a nitro group in an activated aromatic system). researchgate.netnih.gov For example, the radiosynthesis of 4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide was achieved by nucleophilic aromatic substitution on a nitro precursor. researchgate.net

Automated radiosynthesis modules are often employed to handle the high radioactivity and ensure reproducible production. mdpi.com Microfluidic technology has also emerged as a powerful tool for the radiosynthesis of PET radiotracers, allowing for rapid optimization and production with small reagent quantities. nih.gov The synthesized radiotracer must be purified, typically by high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before in vivo use. nih.gov The specific activity, a measure of the amount of radioactivity per mole of the compound, is a critical parameter for PET radioligands to avoid pharmacological effects from the injected mass. researchgate.net

Recent advances include the development of spirocyclic hypervalent iodine(III) mediated radiofluorination to prepare ¹⁸F-labeled intermediates, which can then be used in subsequent coupling reactions to generate the final PET tracer. researchgate.net

The table below details key aspects of radiosynthesis with ¹⁸F.

| Parameter | Description | Common Methods/Values | Reference |

| ¹⁸F Production | Nuclear reaction in a cyclotron | ¹⁸O(p,n)¹⁸F | mdpi.com |

| Labeling Method | Nucleophilic substitution | Reaction of [¹⁸F]fluoride with tosylate, nosylate, or nitro precursors | researchgate.netnih.gov |

| Reaction Time | Total time for synthesis and purification | Typically 60-90 minutes | researchgate.netmdpi.com |

| Radiochemical Yield | Decay-corrected yield of the final product | Varies, reported yields range from 10-60% | nih.govresearchgate.net |

| Radiochemical Purity | Purity of the final radiolabeled compound | >98% required for in vivo use | researchgate.netnih.gov |

| Specific Activity | Radioactivity per unit mass | Often in the range of GBq/µmol | nih.govresearchgate.net |

This table summarizes general procedures and typical outcomes for the radiosynthesis of ¹⁸F-labeled PET tracers.

Structure Activity Relationship Sar Studies

Influence of the Fluoro-Methylphenyl Moiety on Compound Activity

The 2-fluoro-5-methylphenyl group is a critical component of the molecule, significantly dictating its biological interactions. The electronic properties and substitution pattern of this aromatic ring play a pivotal role in the compound's efficacy and selectivity.

Positional Isomerism Effects of Fluorine and Methyl Groups

The specific placement of the fluorine and methyl groups on the phenyl ring is crucial for the compound's activity. While direct SAR studies comparing a wide range of positional isomers of 2-(2-Fluoro-5-methylphenyl)piperidine are not extensively available in the public domain, general principles of medicinal chemistry allow for well-founded postulations.

The ortho-fluorine substitution is known to induce a conformational bias on the piperidine (B6355638) ring, influencing how the molecule presents itself to its biological target. This is due to steric and electronic interactions between the fluorine atom and the adjacent piperidine ring. The meta-position of the methyl group contributes to the electronic environment of the phenyl ring and can influence hydrophobic interactions within a binding pocket.

To illustrate the importance of substituent positioning, a hypothetical comparison with other isomers can be considered. For instance, moving the fluorine to the para position (4-fluoro) and the methyl group to the ortho position (2-methyl) would significantly alter the electronic and steric profile of the molecule, likely leading to a different level of activity.

| Isomer | Positional Changes | Anticipated Impact on Activity |

|---|---|---|

| 2-Fluoro-5-methyl | Reference compound | Baseline activity |

| 4-Fluoro-2-methyl | Fluorine moved to para, methyl to ortho | Altered electronic distribution and steric hindrance, potentially affecting binding affinity. |

| 3-Fluoro-5-methyl | Fluorine moved to meta | Reduced steric influence on piperidine ring conformation compared to the ortho-fluoro isomer. |

Impact of Aromatic Substitution Patterns on Interactions

The methyl group at the meta position primarily offers a hydrophobic contact point. Depending on the topology of the binding site, this methyl group can either fit into a hydrophobic pocket, enhancing binding affinity, or cause steric clashes, which would be detrimental to activity. The interplay between the electronic effects of the fluorine and the hydrophobic contribution of the methyl group is a key determinant of the molecule's biological profile.

Role of the Piperidine Core in Molecular Interactions

The piperidine ring is not merely a scaffold but an active participant in the molecular interactions of this compound. Its conformational flexibility and the basicity of its nitrogen atom are fundamental to its function.

Conformational Flexibility and Stereochemical Considerations

The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The presence of the bulky 2-(2-fluoro-5-methylphenyl) substituent introduces a degree of conformational constraint. Computational studies on similar 2-arylpiperidines suggest a preference for the aryl group to occupy an equatorial position to minimize steric hindrance. However, the presence of an ortho-substituent on the phenyl ring can influence this preference.

Furthermore, the fluorine atom can significantly influence the conformational behavior of the piperidine ring. Studies on fluorinated piperidines have shown that fluorine substitution can lead to a preference for an axial orientation in some cases, driven by hyperconjugation and electrostatic interactions. nih.govd-nb.infonih.gov The stereochemistry at the C2 position of the piperidine ring is also critical, as the (R) and (S) enantiomers will present the phenyl group in different spatial orientations, leading to potentially significant differences in biological activity.

| Conformational Feature | Description | Impact on Interaction |

|---|---|---|

| Chair Conformation | Most stable conformation of the piperidine ring. | Provides a defined three-dimensional structure for receptor binding. |

| Equatorial/Axial Orientation of Phenyl Group | The phenyl group can be in either an equatorial or axial position. | Determines the spatial projection of the aromatic moiety towards the binding site. |

| Stereochemistry at C2 | The C2 carbon is a chiral center. | (R) and (S) enantiomers will have different biological activities. |

Basic Nature of the Piperidine Nitrogen and pKa Modulation

The nitrogen atom in the piperidine ring is basic and is typically protonated at physiological pH. This positive charge is often crucial for forming ionic bonds or hydrogen bonds with acidic residues in a biological target. The pKa of the piperidine nitrogen is a measure of its basicity and can be modulated by substituents.

The electron-withdrawing fluorine atom on the phenyl ring can lower the pKa of the piperidine nitrogen through an inductive effect. nih.gov A lower pKa means the nitrogen is less basic and a smaller proportion of the molecules will be protonated at a given pH. This modulation of pKa can have a profound impact on the compound's activity, as it affects the strength of ionic interactions and the compound's pharmacokinetic properties, such as its ability to cross cell membranes. Studies have shown that fluorine substitution can significantly shift the pKa of nearby basic groups. nih.gov

Comparative SAR Analysis with Analogues and Homologues

To further understand the SAR of this compound, it is insightful to compare it with structurally related molecules.

Homologues, such as the corresponding pyrrolidine (B122466) (five-membered ring) or azepane (seven-membered ring) derivatives, would also exhibit different SAR profiles. The change in ring size affects the conformational flexibility and the spatial arrangement of the phenyl substituent relative to the nitrogen atom. Generally, the six-membered piperidine ring is considered optimal for many biological targets.

| Compound | Structural Difference from this compound | Anticipated SAR Implications |

|---|---|---|

| 2-(2-Fluoro-5-methylphenyl)piperazine | Contains a second nitrogen atom in the ring. | Altered pKa, increased hydrogen bonding potential, different polarity. |

| 2-(2-Fluoro-5-methylphenyl)pyrrolidine | Five-membered heterocyclic ring. | Reduced conformational flexibility, different bond angles and distances. |

| 2-(2-Fluoro-5-methylphenyl)azepane | Seven-membered heterocyclic ring. | Increased conformational flexibility, potentially less optimal geometry for binding. |

Comparison with Non-Fluorinated Analogues

The introduction of a fluorine atom at the ortho position of the phenyl ring in this compound represents a significant structural alteration compared to its non-fluorinated counterpart, 2-(5-methylphenyl)piperidine. This substitution can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

The high electronegativity of the fluorine atom can alter the electron distribution within the aromatic ring, potentially affecting the molecule's pKa and its ability to engage in hydrogen bonding or other non-covalent interactions with a receptor. Furthermore, the presence of fluorine can induce a specific conformation of the phenyl ring relative to the piperidine ring, which may be more favorable for binding to a target protein. This conformational restriction can lead to an increase in binding affinity and, consequently, biological activity.

Table 1: Comparison of Physicochemical Properties

| Compound | Structure | Key Differences | Potential Impact on Activity |

|---|---|---|---|

| This compound | Presence of an ortho-fluoro substituent on the phenyl ring. | Altered electronics, conformation, and metabolic stability. May lead to enhanced potency and duration of action. |

Exploration of Piperidine Substituents

The piperidine ring of this compound offers multiple positions for substitution, allowing for a systematic exploration of the SAR. Modifications to the piperidine moiety can significantly impact the compound's affinity, selectivity, and pharmacokinetic properties.

Nitrogen (N-1) Substitution: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation with small alkyl groups (e.g., methyl, ethyl) or the introduction of larger, more complex substituents can influence the compound's basicity and lipophilicity. These changes can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the addition of a basic amine-containing side chain could enhance aqueous solubility and provide an additional point of interaction with the biological target.

Carbon Ring Substitutions (C-3, C-4, C-5, C-6): Substitution on the carbon atoms of the piperidine ring can introduce steric bulk, alter the ring's conformation, and introduce new functional groups for potential interactions with a receptor. For example, the introduction of a hydroxyl group could provide a hydrogen bond donor/acceptor, potentially increasing binding affinity. Conversely, a bulky substituent might clash with the binding pocket, leading to a decrease in activity. The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities.

Detailed SAR studies involving the synthesis and biological evaluation of a library of analogues with diverse piperidine substituents would be necessary to fully map the SAR for this class of compounds. Such studies would typically involve measuring the in vitro potency (e.g., IC50 or Ki values) against a specific biological target.

Table 2: Potential Piperidine Substitutions and Their Rationale

| Position of Substitution | Type of Substituent | Rationale for Modification |

|---|---|---|

| N-1 | Small alkyl, benzyl (B1604629), functionalized side chains | Modulate basicity, lipophilicity, and introduce new binding interactions. |

| C-3 | Hydroxyl, amino, small alkyl | Introduce hydrogen bonding capabilities, alter conformation. |

| C-4 | Carbonyl, substituted phenyl | Explore interactions with different regions of the binding pocket. |

| C-5 | Methyl, fluoro | Investigate steric and electronic effects on ring conformation and activity. |

Mechanistic Investigations and Molecular Interactions Excluding Clinical Data

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-(2-Fluoro-5-methylphenyl)piperidine involves the formation of the core piperidine (B6355638) ring and the introduction of specific substituents onto the phenyl group. The mechanisms governing these transformations are crucial for optimizing reaction conditions and accessing structural analogs.

The construction of the 2-arylpiperidine scaffold can be achieved through several synthetic strategies, with two of the most common and mechanistically well-understood pathways being the catalytic hydrogenation of a corresponding pyridine (B92270) precursor and intramolecular cyclization.

Catalytic Hydrogenation of 2-(2-Fluoro-5-methylphenyl)pyridine: This is a highly effective method for synthesizing saturated heterocycles like piperidines from their aromatic pyridine counterparts. The reaction typically employs a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), under a hydrogen gas atmosphere. researchgate.net

The generally accepted mechanism for catalytic hydrogenation on a metal surface involves several key steps youtube.comrsc.orgyoutube.com:

Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species (atomic hydrogen) on the catalyst surface.

Hydrogenation: The adsorbed pyridine ring undergoes stepwise addition of hydrogen atoms. This process typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond, leading to specific stereochemical outcomes. youtube.com The reaction proceeds until all three double bonds in the aromatic ring are saturated, yielding the final piperidine product.

This method is advantageous as it is often high-yielding and can be performed on a large scale, though it may require high pressures and temperatures. researchgate.net

Intramolecular Cyclization: Another versatile approach to piperidine ring formation is through intramolecular cyclization, where a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center cyclizes to form the six-membered ring. nih.gov There are numerous variations, including radical-mediated cyclizations and transition metal-catalyzed carboaminations. nih.govnih.gov

A plausible mechanistic pathway involves the cyclization of an N-tethered alkene nih.govresearchgate.net:

Activation: The reaction can be initiated by a metal catalyst (e.g., copper(II)) or a radical initiator. In a copper-promoted reaction, an N-H or N-X (where X is a protecting group) bond might be activated by the metal center. nih.gov

Cyclization: The nitrogen atom attacks a tethered double bond in an intramolecular fashion. This can proceed via different modes, such as a 6-endo or 5-exo cyclization, depending on the substrate and reaction conditions. nih.gov For the formation of a piperidine ring, a 6-endo cyclization is typically required.

Termination/Further Reaction: The intermediate formed after cyclization undergoes subsequent steps to yield the stable product. In a radical mechanism, this could involve hydrogen atom abstraction. nih.gov In metal-catalyzed versions, reductive elimination or protonolysis can release the final piperidine product and regenerate the catalyst.

This family of reactions offers a high degree of control over the substitution pattern of the resulting piperidine ring. nih.gov

The introduction of a fluorine atom onto an aromatic ring can be accomplished via several methods, most notably through Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Fluorination.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a stepwise addition-elimination process. It is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group. masterorganicchemistry.comyoutube.com

The mechanism proceeds via two main steps masterorganicchemistry.comyoutube.comnih.gov:

Nucleophilic Addition (Rate-Determining Step): A nucleophile (in this case, a fluoride (B91410) ion, F⁻) attacks the carbon atom bearing the leaving group (e.g., -Cl, -NO₂). This initial attack is typically the rate-determining step because it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . masterorganicchemistry.comnih.gov The negative charge of this intermediate is delocalized across the ring and, crucially, onto any ortho/para electron-withdrawing groups, which helps to stabilize it.

Elimination: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group.

While fluoride is generally a poor leaving group in SN1/SN2 reactions, it can be an effective nucleophile in SNAr. Conversely, when fluorine is already on the ring, it can act as a leaving group, and its high electronegativity activates the ring toward nucleophilic attack. masterorganicchemistry.com

Electrophilic Fluorination: In this approach, an electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic source of fluorine ("F⁺"). wikipedia.org This reaction follows the general mechanism for electrophilic aromatic substitution (SEAr). researchgate.netresearchgate.net

The mechanism involves wikipedia.orgresearchgate.netjove.com:

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic fluorine species. Modern electrophilic fluorinating reagents, such as Selectfluor®, contain a nitrogen-fluorine bond where the nitrogen is part of a cationic or highly electron-deficient system, rendering the attached fluorine atom electrophilic. wikipedia.orgjove.com This step forms a carbocationic intermediate known as a sigma complex (or Wheland intermediate), which is resonance-stabilized.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the fluorinated product. Studies using kinetic isotope effects have shown that the initial attack by the aromatic ring is typically the rate-determining step, not the subsequent deprotonation. researchgate.netresearchgate.net

The choice between nucleophilic and electrophilic fluorination strategies depends on the electronic nature of the aromatic substrate and the desired substitution pattern.

Molecular Modeling and Computational Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that are complementary to experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. tandfonline.comnih.gov For phenylpiperidine derivatives, docking studies have been used to elucidate binding modes at various receptors, including opioid and sigma receptors. tandfonline.comnih.gov

The docking process generally involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the receptor (often from X-ray crystallography or homology modeling) and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the receptor. nih.gov

Conformational Sampling: A docking algorithm systematically explores various conformations of the ligand and its possible orientations within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode. tandfonline.com

For phenylpiperidine analogs, docking studies often reveal key interactions:

The protonated piperidine nitrogen frequently forms a crucial hydrogen bond or ionic interaction with an acidic residue (e.g., Aspartic Acid) in the receptor pocket. researchgate.net

The phenyl ring typically engages in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within the binding site. nih.govresearchgate.net

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For substituted piperidines, the six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. However, substituents can exist in either an axial or equatorial position, and the energetic balance between these states is critical.

Computational and NMR studies on fluorinated piperidines have revealed that the conformational preference is governed by a complex interplay of several factors nih.govresearchgate.net:

Steric Repulsion: Traditionally, bulky substituents are expected to favor the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms.

Electrostatic Interactions: The highly polar C-F bond can engage in stabilizing or destabilizing charge-dipole interactions with other polar groups in the molecule. nih.govresearchgate.net

Hyperconjugation: Electronic delocalization, such as the interaction between the lone pair of the nitrogen atom and an anti-periplanar C-F antibonding orbital (n → σ*), can stabilize specific conformations.

Solvation Effects: The polarity of the solvent can significantly influence the conformational equilibrium. More polar solvents may preferentially stabilize the conformer with the larger dipole moment. nih.gov

Studies on various fluorinated piperidines have shown a notable preference for an axial fluorine orientation, a phenomenon that can be attributed to the stabilizing effects of hyperconjugation and other electrostatic interactions outweighing steric hindrance. nih.gov

| Compound | Substituent | Condition | Favored Conformation | ΔG (kcal/mol) |

|---|---|---|---|---|

| 1,2-dimethylpiperidine | 2-methyl | Calculation | Equatorial | 1.8 |

| 2-methyl-1-phenylpiperidine | 2-methyl | Calculation | Axial | -1.0 |

| 3,5-difluoropiperidine (TFA-protected) | 3-Fluoro, 5-Fluoro | Calculation (in CHCl₃) | Di-axial | -0.5 |

| 3,5-difluoropiperidine (TFA-protected) | 3-Fluoro, 5-Fluoro | Calculation (in H₂O) | Di-axial | -0.8 |

Data adapted from computational studies on piperidine derivatives. nih.govacs.org A positive ΔG favors the equatorial conformer, while a negative ΔG favors the axial conformer.

QSAR is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgcreative-biostructure.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide rational drug design. creative-biostructure.comtandfonline.com

A typical QSAR model is represented by a linear or non-linear equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The process of building a QSAR model involves neovarsity.org:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Feature Selection: Statistical methods are used to select a subset of descriptors that have the strongest correlation with biological activity, while avoiding inter-correlation.

Model Generation and Validation: A mathematical model is built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. tandfonline.comtandfonline.com The model's robustness and predictive power are rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. tandfonline.com

For piperidine-based compounds, QSAR models have been successfully developed for various biological targets. tandfonline.comnih.govresearchgate.net The descriptors involved often relate to the molecule's electronic, steric, and lipophilic characteristics.

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula and atom counts. | Molecular Weight, Number of H-bond donors/acceptors. neovarsity.org |

| Topological (2D) | Based on the 2D representation and connectivity of atoms. | Topological indices, Molecular fingerprints. neovarsity.org |

| Geometric (3D) | Based on the 3D geometry of the molecule. | Molecular surface area, Molecular volume, Shape indices. neovarsity.org |

| Electronic | Describe the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Partial charges. ucsb.educoconote.app |

| Physicochemical | Relate to physical and chemical properties. | LogP (lipophilicity), Molar refractivity, Polarizability. ucsb.educoconote.app |

These computational approaches provide a framework for understanding how the specific structural features of this compound—such as the fluorine and methyl substitutions on the phenyl ring and the conformational properties of the piperidine moiety—contribute to its molecular interactions and potential biological activity.

Density Functional Theory (DFT) and Spectroscopic Analysis

The precise electronic structure, molecular geometry, and vibrational frequencies of novel compounds are foundational to understanding their interactions with biological targets. Density Functional Theory (DFT) is a computational method used to investigate these properties. For molecules containing fluorophenyl and piperidine rings, DFT calculations, often at the B3LYP/6–311+g(2d,p) level, can predict optimized geometries, vibrational modes, and electronic properties. elsevierpure.com

Spectroscopic techniques are used to validate these theoretical findings.

NMR Spectroscopy : 1H and 13C NMR spectroscopy are used to determine the chemical environment of hydrogen and carbon atoms, confirming the molecular structure in solution. elsevierpure.com

Vibrational Spectroscopy : Techniques like Fourier-transform infrared (FT-IR) spectroscopy provide information about the vibrational modes of functional groups within the molecule.

X-ray Crystallography : This technique provides unequivocal evidence of the molecular structure in the solid state, including bond lengths, angles, and crystal packing interactions, such as hydrogen bonds and π–π stacking. elsevierpure.comresearchgate.net

These analyses help to understand the compound's conformational possibilities and electronic distribution, which are critical determinants of its biological activity. For instance, studies on related heterocyclic compounds have used these methods to confirm tautomeric forms and analyze intermolecular interactions that stabilize the crystal structure. elsevierpure.com

Receptor Binding Studies and Selectivity Profiling (In Vitro/Pre-clinical)

The pharmacological profile of a compound is defined by its binding affinity for its primary target and its selectivity against other potential targets.

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a significant target for drugs treating psychiatric disorders. wikipedia.org Phenylpiperidine and related structures are common scaffolds in compounds targeting this receptor. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.

While specific Ki values for this compound at the 5-HT2A receptor are not available in the reviewed literature, studies on analogous compounds like 2,5-dimethoxyphenylpiperidines have identified selective 5-HT2A receptor agonists. nih.gov The affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the specific substitution patterns on both the phenyl and piperidine rings. nih.govnih.gov For example, compounds such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) have been characterized as partial agonists at the 5-HT2A receptor. nih.gov

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net

A novel class of benzylpiperidine-based MAGL inhibitors has been developed and studied. These compounds are structurally related to this compound. In vitro studies measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of the enzyme's activity. Several benzylpiperidine derivatives have demonstrated potent and reversible inhibition of MAGL with varying IC50 values. acs.org

| Compound | MAGL IC50 (nM) | FAAH IC50 (µM) |

|---|---|---|

| Compound 7 | 133.9 | 5.9 |

| Compound 10c | 124.6 | >10 |

| Compound 10d | 107.2 | >10 |

| Compound 10e | 109.4 | >10 |

Data sourced from the Journal of Medicinal Chemistry, 2022. acs.org

To ensure that a compound's effects are due to its action on the intended target, it is screened against a panel of other receptors, ion channels, and transporters. This process, known as off-target screening, is crucial for identifying potential side effects and understanding the full pharmacological profile. For instance, a compound developed for a specific neuroreceptor might also be tested for its affinity at other serotonin receptor subtypes, as well as dopamine, adrenergic, and histamine (B1213489) receptors. The selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH) is a key parameter in the development of MAGL inhibitors. nih.govacs.org

Understanding how a compound affects intracellular signaling cascades is key to elucidating its mechanism of action. The 5-HT2A receptor, for example, is primarily coupled to the Gq/G11 signaling pathway. wikipedia.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) phosphates and an increase in intracellular calcium levels. Dysregulation of this pathway has been linked to various psychiatric disorders. wikipedia.org Preclinical studies on compounds targeting this receptor often involve measuring these downstream effects to confirm functional activity at the cellular level.

Mechanisms of Action at the Cellular Level (Pre-clinical, Non-human)

The ultimate therapeutic effect of a compound is determined by its actions at the cellular level. For compounds acting as MAGL inhibitors, the primary mechanism is the elevation of 2-AG levels, which can have neuroprotective and anti-inflammatory effects. nih.govnih.gov

In preclinical cancer models, structurally related benzylpiperidine-based MAGL inhibitors have demonstrated specific cellular actions beyond their primary enzymatic inhibition. Associated with MAGL overexpression in pancreatic cancer, one such derivative exhibited:

Antiproliferative activity : The compound was shown to inhibit the growth of primary pancreatic cancer cells. researchgate.net

Apoptosis induction : The inhibitor was found to strongly enhance programmed cell death (apoptosis) in cancer cells. researchgate.netacs.org

Reduction of cell migration : The compound demonstrated an ability to reduce the migration of cancer cells, a key process in metastasis. researchgate.net

These findings suggest that piperidine-based MAGL inhibitors can modulate cellular pathways involved in cancer progression, potentially through both the endocannabinoid system and other downstream lipid signaling pathways. nih.govresearchgate.net

Intracellular Localization and Fate

The journey of a small molecule like this compound within a cell is a complex process governed by its chemical properties. The presence of the fluorophenyl and piperidine moieties suggests that passive diffusion across the cell membrane is a likely route of entry, influenced by its lipophilicity. The specific intracellular compartments where the compound might accumulate would depend on factors such as pH gradients and interactions with intracellular components like lipids and proteins.

There is currently no specific information available regarding whether this compound acts as a prodrug. The concept of a prodrug involves the metabolic conversion of an inactive or less active compound into its active form within the body. For piperidine-containing compounds, prodrug strategies often involve modification of the piperidine nitrogen to enhance properties like solubility or to achieve targeted delivery. Without experimental data, any discussion of prodrug conversion for this compound remains speculative.

Pre Clinical Evaluation and Potential Research Applications Excluding Clinical Human Trials, Safety, Dosage

Novel Research Tool Development

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of molecular imaging that aids in the diagnosis and understanding of various diseases. PET imaging requires a molecule, or pharmacophore, that specifically binds to a biological target (like a receptor or enzyme) and is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423).

Compounds with a phenylpiperidine scaffold are frequently used to design PET radioligands for imaging neuroreceptors in the central nervous system. The fluorine atom in 2-(2-Fluoro-5-methylphenyl)piperidine makes it a suitable candidate for radiolabeling with fluorine-18 ([¹⁸F]), a commonly used isotope in PET imaging due to its favorable half-life. The process often involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.

Research has focused on developing such tracers for various targets. For example, [¹⁸F]fluoro-norchloroepibatidine, a derivative of epibatidine with a similar bridged heterocyclic structure, has been explored for imaging brain nicotinic acetylcholine receptors. Similarly, derivatives of N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide have been synthesized and labeled with ¹⁸F to create PET ligands for imaging the peripheral benzodiazepine receptor (PBR), which is implicated in brain diseases. Preclinical evaluation of these novel radiotracers in mice and monkeys is essential to determine their in vivo stability, brain uptake, and specificity before they can be considered for human studies. For instance, studies on a potential PBR ligand, [¹⁸F]5, showed high uptake in the monkey brain and no radioactive metabolites were detected in the mouse brain, indicating its promise as a useful PET ligand.

Fluorescent ligands are powerful tools in pharmacology and cell biology for studying receptor-ligand interactions, receptor distribution, and cellular signaling pathways. These ligands consist of three main components: a pharmacophore (the part that binds to the target), a linker, and a fluorophore (the fluorescent dye). The piperidine (B6355638) scaffold is a common feature in pharmacophores designed for various receptors.

The development of fluorescent ligands involves synthesizing derivatives of a known binder, like a piperidine-containing compound, and attaching a fluorescent tag. This can be achieved through chemical reactions such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) or amide coupling. The goal is to create a probe that retains high affinity for its target while providing a strong, specific fluorescent signal. For example, researchers have developed high-affinity fluorescent ligands for the histamine (B1213489) H₁ receptor by modifying a piperidine-based orthostere with different peptide linkers and fluorophores. These tools allow for the detailed characterization of ligand binding affinity in functional assays, such as Ca²⁺ mobilization assays in cells expressing the target receptor. While specific examples of this compound being used as a fluorescent ligand were not found, its structure is amenable to the chemical modifications required to create such a research tool.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This is particularly useful in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), where derivatization can significantly improve the ionization efficiency and sensitivity of detection for certain molecules.

Reagents containing a fluorinated pyridinium (B92312) salt, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), have been successfully used as derivatization agents. FMP-TS reacts with hydroxyl groups on target analytes, like vitamin D metabolites, making them more readily detectable by LC-MS/MS. This process can enhance signal strength by several orders of magnitude and improve the chromatographic separation of closely related isomers and epimers. The reaction is often quick and can be performed in various solvents. Although this compound itself is not documented as a standard derivatization reagent, the presence of the reactive piperidine nitrogen and the fluoro-substituted phenyl ring suggests a potential for developing it or its derivatives for such applications in analytical chemistry.

Exploration of New Therapeutic Avenues Based on Pre-clinical Findings

One of the most promising therapeutic avenues for compounds related to this compound is the modulation of specific enzyme systems, particularly monoacylglycerol lipase (B570770) (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL leads to increased levels of 2-AG, which has neuroprotective and anti-inflammatory effects, and simultaneously decreases levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins.

This dual action makes MAGL inhibitors attractive therapeutic candidates for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer. MAGL is overexpressed in aggressive cancer cells, where it contributes to producing lipids that promote tumor growth and invasiveness.

Researchers have synthesized and evaluated new classes of benzylpiperidine-based MAGL inhibitors. These studies have identified compounds that exhibit potent, reversible, and selective inhibition of MAGL. For instance, a derivative from this class showed antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures, suggesting MAGL could be a valuable target in pancreatic cancer treatment. The development of reversible inhibitors is particularly significant as they may avoid the side effects observed in animal models with irreversible inhibitors, such as desensitization of cannabinoid receptors.

Table 2: Activity of a Representative Benzylpiperidine MAGL Inhibitor

| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Cell Line | Key Preclinical Finding |

|---|---|---|---|---|

| Derivative 13 | MAGL | Potent, reversible | Pancreatic Cancer Cells | Showed antiproliferative activity and synergistic interaction with gemcitabine. |

Investigation of Receptor Antagonism/Agonism (e.g., NK1, IP, 5-HT2A)

No preclinical data was found regarding the activity of this compound as an antagonist or agonist at the NK1, IP, or 5-HT2A receptors.

Antitumor Research (Pre-clinical cell lines/animal models)

There is no available research on the antitumor properties of this compound in preclinical settings, such as studies involving cancer cell lines or animal models.

Anti-inflammatory Research (Pre-clinical)

Information regarding the anti-inflammatory potential of this compound in preclinical models is not present in the reviewed literature.

Antimicrobial and Antiviral Research (Pre-clinical)

No studies detailing the antimicrobial or antiviral activity of this compound in preclinical research were identified.

Future Directions and Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted piperidines, including 2-(2-Fluoro-5-methylphenyl)piperidine, is a cornerstone of medicinal chemistry. However, traditional synthetic methods often rely on harsh reagents, multi-step processes, and generate significant waste. The future of synthesizing this compound lies in the adoption of greener and more efficient methodologies.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the piperidine (B6355638) ring or the aromatic group through C-H activation would represent a major leap in efficiency, reducing the need for pre-functionalized starting materials and shortening synthetic pathways.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, scalability, and reaction control. nih.gov A flow-batch approach could be particularly useful for handling potentially hazardous intermediates or reagents. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net Exploring enzymes for key bond-forming reactions could lead to more sustainable production routes. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Synthesis | Future Sustainable Routes |

|---|---|---|

| Reagents | Often stoichiometric, hazardous reagents | Catalytic (metals, enzymes), benign solvents nih.govrsc.org |

| Steps | Multi-step, protection/deprotection often needed | Fewer steps, potential for one-pot reactions rsc.org |

| Efficiency | Lower atom economy, more waste | Higher atom economy, reduced waste researchgate.net |

| Conditions | High temperatures, harsh pH | Ambient temperature and pressure, neutral pH researchgate.net |

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules like this compound is often dependent on their specific stereoisomer. Therefore, achieving precise control over stereochemistry during synthesis is paramount. While methods for stereocontrolled synthesis of substituted piperidines exist, there is room for significant advancement.

Future research should focus on:

Asymmetric Catalysis: Developing novel chiral catalysts (organocatalysts or transition-metal complexes) that can induce high enantioselectivity in the key ring-forming or functionalization steps is a primary goal.

Kinetic Resolution: For racemic mixtures, developing highly efficient kinetic resolution processes, perhaps using enzymes or chiral resolving agents, can provide access to enantiomerically pure compounds. researchgate.net

Diversity-Oriented Synthesis (DOS): Employing DOS strategies would enable the systematic and efficient creation of all possible stereoisomers of the piperidine scaffold. nih.gov This approach is invaluable for comprehensively exploring the structure-activity relationship (SAR) related to stereochemistry. nih.gov

Deeper Mechanistic Understanding of Compound-Target Interactions (Non-clinical)

A thorough non-clinical understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. This involves moving beyond simple binding affinity measurements to a more dynamic and detailed picture of the interaction.

Key research gaps to be addressed include:

Computational Modeling: Employing advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the binding pose, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and calculate binding free energies.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) via X-ray crystallography or cryo-electron microscopy would provide invaluable, high-resolution insights into the binding mode.

Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to meticulously characterize the kinetics (on-rate, off-rate) and thermodynamics (enthalpy, entropy) of the binding interaction.

Exploration of Novel Biological Targets (Pre-clinical)

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs acting on a wide array of targets. nih.gov The specific substitution pattern of this compound suggests it may have unique pharmacological properties, and a systematic exploration of its biological targets is warranted.

Future pre-clinical research should involve:

In Silico Target Prediction: Utilizing computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to generate hypotheses about potential protein targets based on chemical structure. clinmedkaz.org This can guide experimental screening efforts. clinmedkaz.org

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of receptors, enzymes, and ion channels to identify novel, unanticipated biological activities.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect (e.g., anti-proliferative, anti-inflammatory) without a priori knowledge of the specific target. This can uncover novel mechanisms of action.

Table 2: Potential Areas for Biological Target Exploration

| Target Class | Rationale | Potential Application |

|---|---|---|

| GPCRs | The 4-arylpiperidine motif is common in GPCR ligands, including opioid receptors. nih.govnih.gov | CNS disorders, pain management. clinmedkaz.org |

| Ion Channels | Piperidine derivatives can modulate various ion channels. | Cardiovascular diseases, neurological disorders. clinmedkaz.org |

| Enzymes | The structure could be adapted to fit into the active sites of various enzymes. nih.gov | Oncology, infectious diseases. clinmedkaz.orgnih.gov |

| Transporters | Many CNS-active drugs containing piperidine rings interact with neurotransmitter transporters. | Depression, anxiety, neurodegenerative diseases. clinmedkaz.org |

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Building upon a deeper understanding of SAR, the final step is to design and synthesize next-generation analogues of this compound with improved properties. The goal is to fine-tune potency, selectivity, and pharmacokinetic profiles.

Strategic approaches include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule—the fluoro and methyl groups on the phenyl ring, the position of substitution on the piperidine, and the piperidine nitrogen—to probe the effect of these changes on biological activity. nih.govnih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to enhance metabolic stability, improve cell permeability, or alter target binding. For example, the fluorine atom could be shifted, or the methyl group replaced with other small alkyl or electron-withdrawing groups.

Molecular Hybridization: Combining the core this compound scaffold with other pharmacologically active fragments to create new hybrid molecules with potentially synergistic or novel activities. nih.gov This strategy has been successfully used to develop potent inhibitors for various therapeutic targets. nih.gov

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel chemical probes and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-methylphenyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl-aryl bond formation or nucleophilic substitution for introducing the piperidine moiety. Key steps include:

- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

- Optimization : Adjust catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvents (e.g., DMF for polar aprotic conditions) to enhance yields.

Table 1 : Example reaction parameters for a similar piperidine derivative:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 |

| 2 | Piperidine, K₂CO₃, reflux | 80–85 |

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro and methyl groups on the phenyl ring). For example, a singlet in ¹H NMR at δ 2.3 ppm may indicate the methyl group .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 234.12).

- X-ray crystallography : Resolve crystal structure for absolute stereochemistry, as demonstrated for analogous fluorophenyl-pyridine derivatives .

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (e.g., decomposition >200°C).

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the piperidine nitrogen .

Advanced Research Questions

Q. How does this compound interact with biological targets such as PPAR receptors?

Structural analogs with fluorophenyl-piperidine scaffolds exhibit affinity for PPAR-γ receptors, critical in metabolic regulation. Computational docking studies (e.g., AutoDock Vina) predict binding modes:

- Fluorine substituents : Enhance hydrophobic interactions in receptor pockets.

- Piperidine nitrogen : May form hydrogen bonds with residues like Arg288 .

Table 2 : Hypothetical binding affinities (ΔG, kcal/mol) for analogs:

| Compound | PPAR-γ | PPAR-α |

|---|---|---|

| Analog 1 | –9.2 | –7.8 |

| Analog 2 | –8.7 | –6.9 |

Q. What computational methods are effective for predicting reactivity and designing derivatives?

- Retrosynthesis tools : AI-driven platforms (e.g., Template_relevance Reaxys) propose synthetic routes using reaction databases .

- DFT calculations : Optimize transition states for fluorination or piperidine ring functionalization. For example, B3LYP/6-31G* level predicts energy barriers for electrophilic substitution .

- Machine learning : Train models on existing bioactivity data to prioritize derivatives with predicted anti-inflammatory or analgesic properties .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and controls.

- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false negatives/positives .

- Batch consistency : Compare multiple synthetic batches via LC-MS to ensure reproducibility .

Q. What catalytic or material science applications are plausible for this compound?

Fluorinated piperidines can act as ligands in metal complexes for catalysis:

- Palladium complexes : Catalyze cross-coupling reactions (e.g., Buchwald-Hartwig amination) with TOF >500 h⁻¹ .

- Sensor design : Incorporate into fluorescent probes via trifluoromethyl groups for detecting metal ions (e.g., Cu²⁺) .

Q. How can researchers leverage cheminformatics to explore structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.